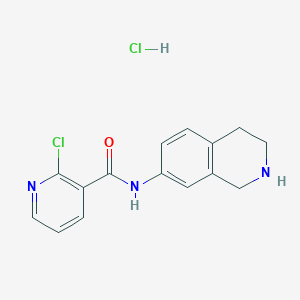![molecular formula C15H22N4S B2562911 4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione CAS No. 440334-07-6](/img/structure/B2562911.png)
4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (a benzene ring), and the other is a nitrogen-containing pyrimidine ring . The compound also contains butyl(methyl)amino and ethylamino groups, which are types of alkylamino groups. Alkylamino groups are functional groups consisting of an alkyl group attached to an amino group .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Quinazolines are generally crystalline solids, and their melting points, boiling points, and solubilities can vary widely depending on their substituents . The presence of the alkylamino groups in this compound could affect its solubility and other properties .Applications De Recherche Scientifique
Synthesis and Derivatization of Quinazoline Derivatives
Research into quinazoline derivatives, including 4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione, often focuses on their synthesis and potential applications in various fields. For instance, Hanusek et al. (2001) explored the synthesis of substituted 2-benzoylaminothiobenzamides and their cyclization into 2-phenylquinazoline-4-thiones. This study highlighted the methodological aspects of synthesizing quinazoline derivatives and discussed their preferred tautomeric forms based on spectroscopic analyses (Hanusek, Hejtmánková, Kubicová, & Sedlák, 2001).
Antimalarial and Antitumor Activities
Werbel and Degnan (1987) investigated analogues of 2,4-diamino-6-[(aryl)thio]quinazolines, modifying the 4-amino group with hydrazino and hydroxyamino moieties. These modifications significantly affected the compounds' antimalarial and antitumor properties, suggesting potential applications in developing new therapeutic agents (Werbel & Degnan, 1987).
Antimicrobial and Antifungal Properties
Alagarsamy et al. (2007) synthesized 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones, demonstrating significant antibacterial and antifungal activities. This research highlights the potential of quinazoline derivatives in treating infectious diseases, offering a foundation for developing new antimicrobial agents (Alagarsamy, Murugesan, Dhanabal, Murugan, & Clercq, 2007).
Chemical Isomerization and Biological Activity
Hirotsu, Shiba, and Kaneko (1970) explored the isomerization of amino acid components in thiazoline peptides, demonstrating the chemical transformations possible with quinazoline derivatives. This work adds to the understanding of quinazoline's reactivity and potential applications in peptide synthesis and modification (Hirotsu, Shiba, & Kaneko, 1970).
Orientations Futures
The study of quinazoline derivatives is an active area of research, particularly in medicinal chemistry, where these compounds are often used as scaffolds for drug discovery . The compound “4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione” could potentially be of interest in this context, but without more information, it’s difficult to speculate on specific future directions.
Propriétés
IUPAC Name |
4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4S/c1-3-4-10-19(2)11-9-16-14-12-7-5-6-8-13(12)17-15(20)18-14/h5-8H,3-4,9-11H2,1-2H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXUKYHDSBPWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCNC1=NC(=S)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B2562830.png)
![2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2562831.png)


![4-phenyl-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2562835.png)
![N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2562836.png)
![3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B2562838.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2562839.png)

![(E)-2-(2-(4-cinnamoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2562844.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2562847.png)
